methyl 5-carbamoyl-2-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-methylthiophene-3-carboxylate
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Overview
Description
METHYL 5-(AMINOCARBONYL)-2-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4-METHYL-3-THIOPHENECARBOXYLATE is a synthetic organic compound with a complex structure It contains multiple functional groups, including an aminocarbonyl group, a trifluoromethyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-(AMINOCARBONYL)-2-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process may include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with diketones under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Cyclopropyl group addition: This can be done using cyclopropyl halides in the presence of a base.
Thiophene ring formation: This step may involve the use of sulfur-containing reagents and cyclization reactions.
Final esterification: The carboxylic acid group is esterified using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification steps: Employing techniques such as recrystallization, chromatography, and distillation.
Quality control: Ensuring the final product meets the required specifications through analytical methods such as HPLC, NMR, and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-(AMINOCARBONYL)-2-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The aminocarbonyl group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation products: Sulfoxides or sulfones.
Reduction products: Amines.
Substitution products: Compounds with substituted trifluoromethyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its functional groups.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 5-(AMINOCARBONYL)-2-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4-METHYL-3-THIOPHENECARBOXYLATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
METHYL 5-(AMINOCARBONYL)-2-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4-METHYL-3-THIOPHENECARBOXYLATE: can be compared with other compounds containing similar functional groups, such as:
Properties
Molecular Formula |
C17H17F3N4O4S |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
methyl 5-carbamoyl-2-[[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H17F3N4O4S/c1-7-12(16(27)28-2)15(29-13(7)14(21)26)22-11(25)6-24-9(8-3-4-8)5-10(23-24)17(18,19)20/h5,8H,3-4,6H2,1-2H3,(H2,21,26)(H,22,25) |
InChI Key |
AMBMTHJCNOQNSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3)C(=O)N |
Origin of Product |
United States |
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